molecular formula C10H18BN B7799172 Diethylaniline-borane

Diethylaniline-borane

Cat. No.: B7799172
M. Wt: 163.07 g/mol
InChI Key: YPWBYWNNJVSNPQ-UHFFFAOYSA-N
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Description

Diethylaniline-borane, also known as Borane N,N-diethylaniline complex, is a chemical compound with the molecular formula C10H18BN. It is a colorless to amber liquid that is primarily used as a reducing agent in organic synthesis. This compound is notable for its ability to participate in various reduction reactions, making it a valuable reagent in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylaniline-borane can be synthesized through the reaction of diethylaniline with borane. One common method involves the use of sodium borohydride as the borane source. The reaction typically proceeds under mild conditions, often at room temperature, and yields a high purity product. The general reaction is as follows:

[ \text{C}_6\text{H}_5\text{N(C}_2\text{H}_5\text{)}_2 + \text{BH}_3 \rightarrow \text{C}_6\text{H}_5\text{N(C}_2\text{H}_5\text{)}_2\cdot\text{BH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethylaniline-borane undergoes several types of chemical reactions, primarily focusing on reduction processes. Some of the key reactions include:

    Reduction: It is widely used for the reduction of ketones, acids, esters, amides, and nitriles.

    Borylation: It can participate in the borylation of aryl halides.

    Diastereoselective Reduction: It is used in the diastereoselective reduction of prochiral enone intermediates.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include sodium borohydride, oxazaborolidine catalysts, and various solvents like tetrahydrofuran (THF).

    Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. The presence of catalysts can enhance the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, the reduction of ketones typically yields secondary alcohols, while the reduction of nitriles can produce primary amines.

Scientific Research Applications

Diethylaniline-borane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent in various organic synthesis reactions, including the synthesis of chromanol derivatives and allylic alcohols.

    Biology: It is employed in the synthesis of biologically active compounds, such as CETP inhibitors for cardiovascular disease treatment.

    Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry.

    Industry: It is used in the production of fine chemicals and specialty materials, particularly in the reduction of complex organic molecules.

Mechanism of Action

The mechanism by which diethylaniline-borane exerts its effects involves the transfer of hydride ions (H-) from the borane to the substrate. This hydride transfer is facilitated by the boron atom, which acts as a Lewis acid, enhancing the nucleophilicity of the hydride. The presence of catalysts, such as oxazaborolidine, can further improve the efficiency and selectivity of the reduction process.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine-borane: Similar in structure but with triethylamine instead of diethylaniline.

    Borane-tetrahydrofuran complex: Another borane complex used as a reducing agent.

    Borane-dimethyl sulfide complex: Commonly used in hydroboration reactions.

Uniqueness

Diethylaniline-borane is unique due to its specific reactivity and selectivity in reduction reactions. Its ability to participate in diastereoselective reductions and borylation reactions sets it apart from other borane complexes. Additionally, its relatively mild reaction conditions and high yield make it a preferred choice in both research and industrial applications.

Properties

IUPAC Name

borane;N,N-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.BH3/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBYWNNJVSNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.CCN(CC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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